N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide
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Description
N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.394. The purity is usually 95%.
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Biological Activity
N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H25N3O3
- Molecular Weight : 307.394 g/mol
- IUPAC Name : N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
These properties indicate a complex structure that may influence its biological interactions.
Research indicates that compounds similar to this compound often exhibit activity through:
- Receptor Binding : The dimethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing neuronal signaling pathways.
- Antioxidant Activity : The furan ring can contribute to antioxidant properties, which are beneficial in reducing oxidative stress in cells.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines, indicating a possible role as an anticancer agent.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance:
- Study on Cytotoxicity : A study reported that derivatives with similar structural motifs exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 50 µM depending on the compound and cell type .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF-7 | 30 |
This compound | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Related compounds showed enhanced antimicrobial activity compared to their free ligands due to chelation effects, which enhance the bioavailability of active species .
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Case Studies
- Case Study on Neuroprotective Effects :
-
Clinical Implications :
- Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, with preliminary findings suggesting favorable absorption and metabolism profiles in vivo.
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-19(2)13(14-9-6-10-22-14)11-17-15(20)16(21)18-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSDAGOEBQMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCCC1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.